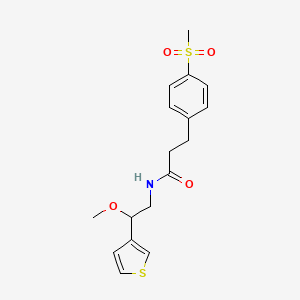

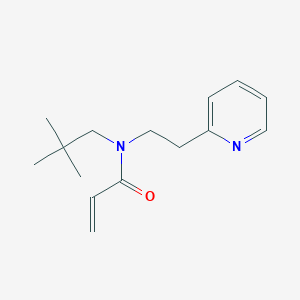

![molecular formula C17H20N2O B2891031 4-[(4-苯基哌嗪-1-基)甲基]苯酚 CAS No. 82965-59-1](/img/structure/B2891031.png)

4-[(4-苯基哌嗪-1-基)甲基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a piperazine derivative was synthesized via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a benzimidazole–piperazine hybrid was determined using the Elevated Plus Maze test and hole board test in mice . All compounds showed good docking scores and in vivo anxiolytic activity .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound had a yield of 57%, melting point of 162–165 °C, and various IR ranges .科学研究应用

合成与络合物形成

- 4-[(4-苯基哌嗪-1-基)甲基]苯酚和类似化合物用于合成各种复杂的结构,特别是与铜(II)。这些结构表现出独特的电化学和磁性,如在合成具有相关配体的苯氧桥联双铜(II)配合物的过程中所见,展示出独特的准可逆氧化还原峰和铜原子之间的反铁磁相互作用 (Amudha, Thirumavalavan, & Kandaswamy, 1999)。

催化和生物活性

- 4-[(4-苯基哌嗪-1-基)甲基]苯酚的衍生物因其催化活性而被探索。例如,某些配合物已被研究为儿茶酚氧化酶的模型,儿茶酚氧化酶是一种参与儿茶酚氧化的酶,显示出随着金属位点附近引入硫醚基团而活性增加 (Merkel et al., 2005)。

- 此外,4-[(4-苯基哌嗪-1-基)甲基]苯酚类似物的止咳活性已被评估,一些化合物在动物模型中显示出抑制咳嗽的显着作用 (Tian, 2006)。

药物研究

- 在药物研究中,该化合物及其衍生物作为抑制微管蛋白聚合的潜在抑制剂而被研究,微管蛋白聚合是细胞分裂中至关重要的过程。某些类似物对各种癌细胞系表现出很强的抗增殖特性 (Prinz et al., 2017)。

- 还对衍生物的抗结核活性进行了研究,探索了它们抑制结核病菌生长的有效性 (Foks et al., 2004)。

化学和光谱分析

- 该化合物也是化学分析中感兴趣的主题,用于通过与 N-甲基哌嗪和 N-苯基哌嗪形成盐来识别酚,有助于根据酚的物理性质对其进行表征 (Yung, Whitehouse, & Lo, 1970)。

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as α-glycosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

It is suggested that similar compounds may inhibit the activity of α-glycosidase and acetylcholinesterase . This inhibition could alter the normal functioning of these enzymes, leading to changes in carbohydrate metabolism and neurotransmission.

Result of Action

The inhibition of α-glycosidase and acetylcholinesterase by similar compounds suggests potential effects on carbohydrate metabolism and neurotransmission . These effects could manifest as changes in energy production and neural signaling, respectively.

安全和危害

未来方向

The future directions for the research on similar compounds could involve the design, synthesis, and evaluation of more derivatives with potential therapeutic applications. For instance, compounds exhibiting outstanding anxiolytic efficacy in both computational simulations and live subjects could be considered as lead compounds for the development of drugs for Alzheimer’s disease .

属性

IUPAC Name |

4-[(4-phenylpiperazin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFAXWKHIJAKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

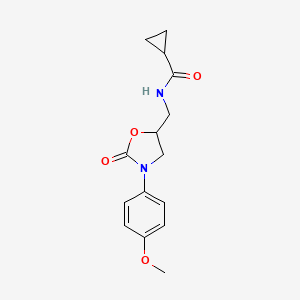

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)

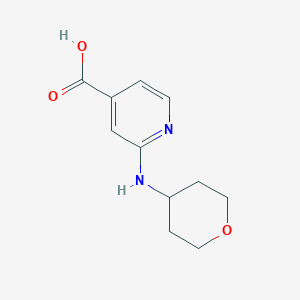

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)

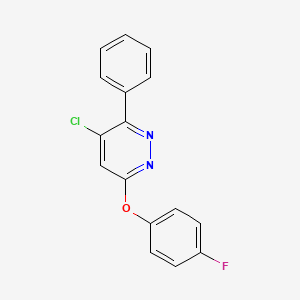

![1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2890953.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)

![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)